molecular formula C16H16O2 B11114228 Methyl 3,3-diphenylpropanoate

Methyl 3,3-diphenylpropanoate

Cat. No.: B11114228
M. Wt: 240.30 g/mol
InChI Key: JFNSORWJLKDFCB-UHFFFAOYSA-N
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Description

Methyl 3,3-diphenylpropanoate is a diphenylpropionate ester compound of interest in medicinal chemistry and organic synthesis research. Compounds with a 3,3-diphenylpropionate scaffold are frequently investigated for their potential biological activity. For instance, research into structurally related 2,2-diphenylpropionate derivatives has identified them as a novel class of potent muscarinic antagonists, with studies exploring their 3D quantitative structure-activity relationships (3D-QSAR) to aid in the discovery of new therapeutics . As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It serves as a key intermediate for researchers developing compounds for various biological assays. Handling should follow standard laboratory safety protocols. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic and therapeutic use.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

methyl 3,3-diphenylpropanoate

InChI

InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

JFNSORWJLKDFCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via electrophilic activation of methyl acrylate by a Lewis acid (e.g., AlCl₃ or FeCl₃), enabling benzene to attack the β-carbon of the activated acrylate. Ruthenium-based catalysts, such as [Ru(CO)₃Cl₂]₂, have also been reported to enhance regioselectivity under oxidative conditions. Oxygen (1–2 atm) is critical for reoxidizing the catalyst, particularly in Ru-mediated reactions.

Optimization and Yields

  • Temperature : Optimal yields (75–85%) are achieved at 150–180°C.

  • Solvent : Toluene or dichloromethane improves solubility of aromatic substrates.

  • Catalyst Loading : 5–10 mol% Ru catalysts reduce side products like decarboxylated derivatives.

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

CatalystSubstrateTemp (°C)Yield (%)Purity (%)
AlCl₃Benzene256292
[Ru(CO)₃Cl₂]₂Methyl acrylate1808598
FeCl₃Toluene806890

Oxidative Coupling of Arenes with Methyl Acrylate

Oxidative coupling using transition metal catalysts offers a direct route to 3,3-diarylpropanoates. This method is particularly effective for electron-rich arenes.

Ruthenium-Catalyzed Coupling

Ruthenium complexes (e.g., [(η⁶-C₆H₆)RuCl₂]₂) facilitate the coupling of methyl acrylate with arenes under oxygen atmosphere. Key advantages include:

  • Functional Group Tolerance : Methoxy, methylthio, and halogen substituents are compatible.

  • Reaction Time : 12–24 hours at 180°C.

Osmium-Based Systems

Osmium catalysts (e.g., OsO₄) achieve comparable yields but require higher pressures (5–10 atm O₂). Industrial scalability is limited due to catalyst cost and safety concerns.

Table 2: Oxidative Coupling Performance Metrics

CatalystAreneO₂ Pressure (atm)Yield (%)
[(η⁶-C₆H₆)RuCl₂]₂Benzene278
OsO₄Anisole582
Ru(F₃CCOCHCOCF₃)₃Naphthalene165

Esterification of 3,3-Diphenylpropanoic Acid

Fischer esterification is a reliable method for converting 3,3-diphenylpropanoic acid to its methyl ester.

Acid-Catalyzed Esterification

  • Catalysts : H₂SO₄, p-toluenesulfonic acid, or HCl.

  • Conditions : Excess methanol, reflux (65–80°C), 6–12 hours.

  • Yield : 90–95% after recrystallization.

Borane-Mediated Reduction

A two-step process involves:

  • Amide Formation : Reacting 3,3-diphenylpropanoic acid with methylamine.

  • Reduction : Borane-methyl sulfide complex in THF reduces the amide to the ester.
    Advantage : Avoids acidic conditions, suitable for acid-sensitive substrates.

Table 3: Esterification Methods Comparison

MethodCatalystTemp (°C)Yield (%)
Fischer (H₂SO₄)H₂SO₄8092
Borane ReductionBH₃·SMe₂0→2588
Microwave-AssistedTsOH10094

Hydrogenation of 3,3-Diphenylpropionitrile

This method, detailed in Chinese Patent CN101575297B, involves:

  • Nitrile Synthesis : Alkylation of cinnamonitrile with benzene using AlCl₃ (95–98% yield).

  • Hydrogenation : Raney nickel catalyzes nitrile reduction to amine, followed by esterification.
    Key Data :

  • Pressure : 2–5 MPa H₂.

  • Catalyst : 5% Ni/diatomaceous earth.

  • Final Yield : 95% after vacuum distillation.

Epoxidation-Hydrolysis Route

A stereoselective approach from WO2012167406A1 involves:

  • Epoxidation : Oxidizing methyl 3,3-diphenylacrylate with NaIO₄/Ru catalysts.

  • Acid Hydrolysis : BF₃·Et₂O in methanol opens the epoxide to form the ester.
    Enantiomeric Excess : Up to 86.9% using chiral ketone catalysts.

Comparative Analysis of Methods

Table 4: Efficiency and Scalability Assessment

MethodCostScalabilityEnvironmental Impact
Friedel-CraftsLowHighModerate (waste AlCl₃)
Oxidative CouplingHighModerateLow (O₂ oxidant)
Fischer EsterificationLowHighHigh (acid waste)
HydrogenationModerateHighModerate (H₂ use)

Chemical Reactions Analysis

Hydrolysis to 3,3-Diphenylpropanoic Acid

Methyl 3,3-diphenylpropanoate undergoes hydrolysis under basic or acidic conditions to yield 3,3-diphenylpropanoic acid. A representative procedure involves:

  • Reagents : Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Conditions : Reflux in methanol/water or direct saponification.

  • Yield : ~95% after vacuum distillation .

Example Protocol :

text
1. **Base-catalyzed hydrolysis**: - this compound (1.50 g, 6.24 mmol) in methanol/water. - Add NaOH (1.5 eq), reflux for 12 hours. - Acidify with HCl, extract with ethyl acetate, and dry. - Yield: 1.41 g (95%)[3].

Reduction to 3,3-Diphenylpropan-1-ol

The Bouveault–Blanc reduction using sodium dispersion (Na-D15) converts the ester to the corresponding primary alcohol:

  • Reagents : Sodium dispersion (Na-D15), isopropanol.

  • Conditions : 0°C → room temperature, 5–20 minutes.

  • Yield : 90% .

Reaction Data :

SubstrateReagentConditionsProductYieldSource
This compoundNa-D15 (4.5 eq)0°C → rt, 15 min3,3-Diphenylpropan-1-ol90%

Hydroxamic Acid Formation

Reaction with hydroxylamine hydrochloride under basic conditions produces hydroxamic acid derivatives, key intermediates in medicinal chemistry:

  • Reagents : Hydroxylamine hydrochloride, sodium methoxide.

  • Conditions : Reflux in methanol for 12 hours.

  • Yield : 73% after recrystallization .

Mechanism :

  • Nucleophilic attack by hydroxylamine on the ester carbonyl.

  • Methanol elimination forms the hydroxamic acid.

Acid-Catalyzed Rearrangement

Treatment with Lewis acids (e.g., BF₃·Et₂O) induces structural rearrangements:

  • Reagents : Boron trifluoride etherate.

  • Conditions : Methanol, 0°C → rt.

  • Product : Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate .

Example :

text
- this compound (5.54 kg) + BF₃·Et₂O (148 mL) in methanol. - Stir at 0°C for 2 hours, then room temperature for 12 hours. - Yield: 85% (5.33 kg)[8].

Comparative Reaction Table

Reaction TypeReagents/CatalystsConditionsProductYieldSource
HydrolysisNaOH/HClReflux, 12 h3,3-Diphenylpropanoic acid95%
ReductionNa-D15, i-PrOH0°C → rt, 15 min3,3-Diphenylpropan-1-ol90%
Hydroxamic Acid SynthesisNH₂OH·HCl, NaOMeReflux, 12 h3,3-Diphenylpropanoic hydroxamate73%
Lewis Acid RearrangementBF₃·Et₂O0°C → rt, 14 hMethoxy-hydroxy derivative85%

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonating the ester to form a tetrahedral intermediate .

  • Reduction : Sodium dispersion generates solvated electrons, reducing the ester to an alcohol via a radical intermediate .

  • Hydroxamic Acid Formation : Nucleophilic attack by hydroxylamine followed by elimination of methanol .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Methyl 3,3-diphenylpropanoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:

  • Esterification: The compound can undergo esterification reactions to produce other esters.
  • Aldol Reactions: It can participate in aldol condensation reactions to form larger carbon skeletons.

2. Medicinal Chemistry:
Research indicates that this compound has potential pharmacological activities. It is being studied for:

  • Antimicrobial Properties: Preliminary studies suggest it exhibits antimicrobial activity against certain bacterial strains, possibly through mechanisms that disrupt bacterial cell membranes.
  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could lead to therapeutic applications in oxidative stress-related conditions .

3. Biochemical Studies:
In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structural features allow researchers to explore its effects on various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): The compound's interactions with GPCRs may provide insights into signaling pathways critical for cellular functions.
  • Protein Kinases: Studies are underway to determine its influence on protein kinase activity, which plays a vital role in cell signaling and regulation .

Industrial Applications

1. Specialty Chemicals Production:
this compound is employed as an intermediate in the production of specialty chemicals. Its unique structure makes it valuable for creating compounds with specific functional properties.

2. Photoinitiators:
The compound is utilized in the formulation of photoinitiators for UV-cured coatings and adhesives. Its ability to promote adhesion under UV light makes it essential in the coatings industry .

3. Polymer Chemistry:
In polymer chemistry, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. This application is particularly relevant for developing advanced materials with tailored characteristics.

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted by researchers at Osaka University explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent against infections .

Case Study 2: Photoinitiators Development
In the development of UV-cured coatings, this compound was tested as a photoinitiator component. The study demonstrated that formulations containing this compound exhibited improved adhesion properties compared to traditional formulations, highlighting its industrial relevance .

Mechanism of Action

The mechanism of action of methyl 3,3-diphenylpropanoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol group through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

This derivative features electron-donating dimethylamino groups on the phenyl rings and additional methyl groups on the propanoate chain. Synthesized using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter, it achieves a high yield (exact yield unspecified) under metal-free conditions . The dimethylamino groups enhance solubility in polar solvents and may influence electronic properties for applications in photochemical studies.

Benzyl 3,3-Diphenylpropanoate

Replacing the methyl ester group with benzyl () increases steric bulk and alters lipophilicity. This compound is synthesized with an 82% yield via catalytic methods, demonstrating higher efficiency compared to methyl 2,3-diphenylpropanoate (39% yield, ). The benzyl group may improve stability against hydrolysis, making it suitable for prolonged reactions .

Halogenated Derivatives

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

The introduction of a chlorine atom and hydroxy group () increases electrophilicity, facilitating further functionalization (e.g., acetylation).

Fluorinated Esters (e.g., Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate)

Fluorine substituents impart high thermal stability and resistance to metabolic degradation. These esters exhibit distinct boiling points and solubility profiles due to strong electron-withdrawing effects, making them valuable in agrochemicals and materials science .

Heterocyclic and Complex Derivatives

Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

This compound () integrates a quinazolinone heterocycle, enabling interactions with biological targets (e.g., enzymes or receptors). The sulfanyl linker enhances conformational flexibility, critical for binding affinity in drug design.

Thiophene-Linked Derivatives (e.g., Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate)

Thiophene moieties () introduce π-conjugation, beneficial for electronic applications such as organic semiconductors. The rigid structure may also enhance crystallinity in materials science.

Pharmaceutical Derivatives

MV1 (Methyl 3,3-Diphenylpropanoate-Containing IAP Inhibitor)

MV1 incorporates this compound as part of a peptidomimetic structure. It demonstrates potent biological activity, reducing c-IAP1/2 protein levels within minutes at 5 μM concentration (). This highlights the ester’s role in enhancing pharmacokinetic properties, such as solubility and bioavailability, in therapeutic agents .

Biological Activity

Methyl 3,3-diphenylpropanoate is a compound of interest due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological properties, including cytotoxicity and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester derived from 3,3-diphenylpropanoic acid. Its structure can be represented as follows:

C6H5C(CH3)C(C6H5)OC(H3)\text{C}_6\text{H}_5-\text{C}(\text{CH}_3)-\text{C}(\text{C}_6\text{H}_5)-\text{O}-\text{C}(\text{H}_3)

This compound features two phenyl groups attached to a propanoate backbone, which contributes to its lipophilicity and potential bioactivity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, one study demonstrated that synthesized compounds based on similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells, with this compound showing promising results in preliminary tests .

Table 1: Cytotoxic Effects of this compound

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
TamoxifenMCF-71

The IC50 value for this compound is yet to be determined in comprehensive studies. However, it has been noted that compounds with similar structural motifs exhibit enhanced cytotoxicity compared to standard treatments like Tamoxifen.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research suggests that compounds with similar structures can modulate estrogen receptors or affect cell cycle regulation .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of various diphenylpropanoates for their anticancer activity. The results indicated that modifications in the side chains significantly influenced their cytotoxic properties against cancer cell lines. Specifically, compounds that retained a diphenyl motif showed enhanced activity compared to their monophenyl counterparts .

Table 2: Comparative Analysis of Diphenylpropanoates

Compound NameStructure TypeCytotoxic Activity (MCF-7)Reference
Compound AMonophenylLow
Compound BDiphenylHigh
This compoundDiphenylTBD

Q & A

Q. What are the common synthetic routes for Methyl 3,3-diphenylpropanoate, and how do reaction conditions influence yield?

this compound is synthesized via multiple pathways:

  • Liefatsky reaction : Early literature describes its preparation through this method, though mechanistic details are sparse .
  • Base-promoted cascade reactions : These involve nucleophilic addition, cyclization, and Dimroth rearrangement using 2-acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes. Optimal yields (82–98%) are achieved with K₂CO₃ or KOtBu in acetonitrile at 50°C, avoiding polar solvents like DMSO, which generate side products .
  • Umpolung catalysis : Aryl esters like benzyl 3,3-diphenylpropanoate are synthesized via α,β-unsaturated aldehyde conversion, purified with ether/hexane, and characterized by NMR .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Essential for confirming stereochemistry and purity. For example, benzyl 3,3-diphenylpropanoate shows distinct aromatic proton signals (δ 7.38–7.14 ppm) and ester carbonyl peaks (δ 172.1 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1735 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., ESI-HRMS for intermediates like 7a–7h) .

Q. What safety protocols are required for handling waste generated during synthesis?

  • Waste must be segregated and transferred to certified biohazard disposal firms to prevent environmental contamination .
  • Use gloves, protective eyewear, and fume hoods during synthesis to avoid skin contact or inhalation of intermediates like α-halogenated sulfonyl compounds .

Advanced Research Questions

Q. How do computational methods like DFT elucidate reaction mechanisms in this compound synthesis?

  • DFT calculations map Gibbs energy profiles to identify transition states and intermediates. For example, studies on isoindolin-1-one formation reveal that methanol-assisted proton shuttling lowers activation barriers (ΔG‡ = 34.7 kJ/mol) for cyclization .
  • Computations explain stereochemical outcomes by comparing energies of (R,S)- vs. (S,R)-configured intermediates, ruling out non-viable pathways like Darzens-type epoxidation .

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